4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde
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Overview
Description
4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a fluorine atom and a hydroxyl group on the phenyl ring, along with an aldehyde group on the thiophene ring, makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-fluoro-4-hydroxybenzaldehyde with thiophene-2-carboxaldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol or methanol at elevated temperatures.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where 2-fluoro-4-hydroxyphenylboronic acid is coupled with thiophene-2-bromide in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually performed in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: 4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid.
Reduction: 4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom and hydroxyl group can enhance its binding affinity and specificity for certain targets. In electronic applications, the compound’s conjugated system and electron-donating/withdrawing groups can influence its electronic properties, making it suitable for use in organic semiconductors and OLEDs.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde: Similar structure but with a methoxy group instead of a hydroxyl group.
4-(2-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
Uniqueness
4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, along with an aldehyde group on the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2S/c12-11-4-8(14)1-2-10(11)7-3-9(5-13)15-6-7/h1-6,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIXOMPFZXXYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CSC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684199 |
Source
|
Record name | 4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-07-3 |
Source
|
Record name | 4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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